molecular formula C17H15F3N4O2 B2440847 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034339-71-2

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2440847
CAS No.: 2034339-71-2
M. Wt: 364.328
InChI Key: AUPHUCOKHDGPKY-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a pyridine ring, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with a suitable leaving group, which can then undergo nucleophilic substitution with the pyrrolidinone derivative.

    Nicotinamide Coupling: The final step involves coupling the pyridine derivative with nicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or nicotinamide rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different properties and applications.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide moieties, such as nicotinamide adenine dinucleotide (NAD) analogs.

    Pyrrolidinone Derivatives: Molecules containing the pyrrolidinone ring, which may have similar biological activities.

    Pyridine Derivatives: Compounds with pyridine rings, often used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)13-4-3-12(10-22-13)16(26)23-9-11-5-6-21-14(8-11)24-7-1-2-15(24)25/h3-6,8,10H,1-2,7,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPHUCOKHDGPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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